molecular formula C8H4BrClO B11791447 4-Bromo-6-chlorobenzofuran

4-Bromo-6-chlorobenzofuran

Katalognummer: B11791447
Molekulargewicht: 231.47 g/mol
InChI-Schlüssel: HSRHFVIIJNLHCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-chlorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method is the halogenation of benzofuran using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-6-chlorobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acetone, room temperature.

    Reduction: Lithium aluminum hydride in ether, under inert atmosphere.

Major Products:

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran quinones.

    Reduction: Formation of reduced benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-chlorobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chlorobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-6-chlorobenzofuran can be compared with other benzofuran derivatives such as:

  • 4-Bromo-7-chlorobenzofuran
  • 5-Bromo-6-chlorobenzofuran
  • 4-Bromo-6-fluorobenzofuran

Uniqueness: The unique combination of bromine and chlorine substituents at specific positions on the benzofuran ring imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H4BrClO

Molekulargewicht

231.47 g/mol

IUPAC-Name

4-bromo-6-chloro-1-benzofuran

InChI

InChI=1S/C8H4BrClO/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H

InChI-Schlüssel

HSRHFVIIJNLHCD-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=C1C(=CC(=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.